ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound with the molecular formula C20H17BrO5 . It has an average mass of 417.250 Da and a monoisotopic mass of 416.025940 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chromen-7-yl group attached to a propanoate ester via an ether linkage . The bromophenyl group is attached to the 3-position of the chromene ring .Scientific Research Applications
Synthetic Chemistry and Heterocyclic Compound Formation
One study highlighted the reactivity of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazinones and diones under different reflux conditions. This work underscores the compound's utility in synthesizing heterocyclic structures, which are pivotal in pharmaceutical chemistry for their potential biological activities (Vetyugova et al., 2018).
Polymer Synthesis and Characterization
Research into the synthesis of asymmetric difunctional initiators for block copolymers showcases the application of related bromophenyl compounds in polymer chemistry. These initiators enable the creation of polymers with specific end groups, facilitating subsequent functionalization or cross-linking, essential for developing materials with tailored properties (Tunca et al., 2001).
Molecular Interactions and Crystal Packing
The investigation of crystal packing in ethyl chromene derivatives emphasized the role of non-conventional interactions, such as N⋯π and O⋯π, in determining the structural organization of these compounds. Understanding these interactions is critical for materials science, particularly in designing molecular crystals with desired physical properties (Zhang et al., 2011).
Catalysis and Green Chemistry
The use of ethyl chromene derivatives in catalyzed reactions for constructing chromeno[2,3-d]pyrimidinone derivatives showcases the compound's role in facilitating efficient, solvent-free synthetic pathways. These methodologies align with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis (Ghashang et al., 2013).
Advanced Materials and Optical Storage
The design and synthesis of azo polymers incorporating chromene derivatives for reversible optical storage highlight the compound's utility in materials science. Azo polymers with chromene units can exhibit photoinduced birefringence, making them candidates for applications in optical data storage and photonic devices (Meng et al., 1996).
Mechanism of Action
Target of Action
Similar compounds with indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
A compound with a similar structure, methyl 3-(4-bromophenyl)propanoate, has been reported to have high gastrointestinal absorption and is bbb permeant . The Log Po/w (iLOGP) is 2.72, indicating lipophilicity .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects .
Properties
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-4-25-21(24)13(3)26-16-9-10-17-18(11-16)27-12(2)19(20(17)23)14-5-7-15(22)8-6-14/h5-11,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAWFXIWCCCBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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